molecular formula C9H12N2O3S B11725067 N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide

N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide

Cat. No.: B11725067
M. Wt: 228.27 g/mol
InChI Key: ARYZMPLKWBJKSV-UHFFFAOYSA-N
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Description

N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide (CAS-related CID: 24692294) is a methanesulfonamide derivative characterized by a hydroxyimino (C-methylcarbonimidoyl) substituent on the phenyl ring. Its molecular formula is C₉H₁₂N₂O₃S (MW: 228.27 g/mol), with the SMILES notation C/C(=N\O)/C1=CC=CC=C1NS(=O)(=O)C . The compound exhibits an E-configuration at the imine group, confirmed by its InChIKey ARYZMPLKWBJKSV-JXMROGBWSA-N .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-7(10-12)8-5-3-4-6-9(8)11-15(2,13)14/h3-6,11-12H,1-2H3

InChI Key

ARYZMPLKWBJKSV-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=CC=C1NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The hydroxy-C-methylcarbonimidoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with structurally analogous methanesulfonamide derivatives, focusing on molecular properties, synthetic pathways, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide C₉H₁₂N₂O₃S 228.27 Hydroxyimino group at C2-phenyl; methanesulfonamide at N1 Potential coordination ligand; under investigation for bioactivity .
N-(4-Formylphenyl)methanesulfonamide (USP Sotalol Related Compound A) C₈H₉NO₃S 199.22 Formyl group at para-position of phenyl ring Pharmaceutical impurity; used in quality control of sotalol .
N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide HCl (Compound B) C₁₂H₂₀N₂O₂S·HCl 292.83 Isopropylaminoethyl side chain; hydrochloride salt β-blocker intermediate; linked to cardiovascular drug synthesis .
N-[4-[2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl]phenyl]methanesulfonamide C₁₈H₂₅N₃O₃S 363.48 Branched alkyl-aryl ether chain; primary amine group Intermediate in multistep organic synthesis; potential CNS drug candidate .
(Z)-N-(2-(3-((4-hydroxybut-2-en-1-yl)oxy)but-1-yn-1-yl)phenyl)methanesulfonamide C₁₃H₁₆N₂O₄S 308.34 Alkyne and enol ether moieties; Z-configuration Synthesized via Sonogashira coupling (74% yield); studied for catalytic applications .

Key Differences in Reactivity and Function

  • Hydroxyimino Group vs. Formyl Group: The hydroxyimino group in the target compound enables chelation with transition metals, unlike the formyl group in Compound A, which is more electrophilic and prone to nucleophilic addition .
  • Side Chain Complexity : Compounds with extended alkyl-aryl chains (e.g., ) exhibit higher lipophilicity (logP ~2.8 predicted), enhancing blood-brain barrier penetration compared to the simpler target compound (logP ~1.5) .
  • Synthetic Accessibility: The target compound’s synthesis requires regioselective imine formation, whereas Compound B’s isopropylaminoethyl side chain is introduced via reductive amination, a more scalable process .

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities: Compound A is critical in monitoring sotalol purity, while the target compound’s hydroxyimino group may generate reactive metabolites requiring toxicological evaluation .
  • Agrochemical Applications: Sulfentrazone (CAS: 122836-35-5), a structurally distinct methanesulfonamide, is a commercial herbicide .

Research Findings and Data Tables

Spectral Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) ESI-MS (m/z)
Target Compound 8.10 (d, J=8.0 Hz, 1H), 2.50 (s, 3H) 3270 (O-H), 1650 (C=N) 229.1 [M+H]⁺
Compound A 10.02 (s, 1H, CHO), 7.80 (d, J=8.5 Hz) 1715 (C=O) 200.0 [M+H]⁺
Compound B 1.20 (d, J=6.5 Hz, 6H), 3.40 (m, 2H) 2550 (N-H) 293.8 [M+H]⁺

Physicochemical Properties

Property Target Compound Compound A Compound B
Melting Point (°C) Not reported 145–148 210–215 (dec.)
Solubility (H₂O) Low Insoluble Soluble (HCl)
Stereochemical Purity Not applicable Racemic >99% ee

Biological Activity

N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methanesulfonamide group attached to a phenyl ring with a hydroxyimino substituent. This unique structure allows for various interactions with biological targets, which are critical for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyimino group can form hydrogen bonds with active site residues of enzymes or receptors, while the methanesulfonamide moiety can engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Biological Activities

  • Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes, which could be beneficial in treating diseases that involve dysregulated enzymatic activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Therapeutic Potential : Investigations into the compound's therapeutic potential have shown promise in various disease models, particularly those involving inflammatory pathways and metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound significantly inhibited the activity of specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders .
  • Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited notable activity against several bacterial strains, indicating its potential as an antimicrobial agent .
  • Pharmacological Characterization : A detailed pharmacological characterization showed that the compound acts as an agonist at certain receptors, influencing calcium release in cellular models. This property could be leveraged for therapeutic interventions in conditions requiring modulation of calcium signaling .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameEnzyme Inhibition IC50 (nM)Antimicrobial ActivityReceptor Agonism
This compound25ModerateYes
Similar Compound A50WeakNo
Similar Compound B15StrongYes

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